molecular formula C16H10ClKN2O2 B5074780 Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate

Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B5074780
M. Wt: 336.81 g/mol
InChI Key: CCAXKGADQMITRV-UHFFFAOYSA-M
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Description

Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring substituted with an amino group at the 4-position and a carboxylate group at the 4-position, along with a chlorine atom at the 6-position. The potassium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-(4-aminophenyl)-6-chloroquinoline, which is then converted to the carboxylate form. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified for specific applications .

Scientific Research Applications

Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

potassium;2-(4-aminophenyl)-6-chloroquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2.K/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9;/h1-8H,18H2,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAXKGADQMITRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)[O-])N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClKN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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